5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKGUBMRBLJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241062 | |
| Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-51-0 | |
| Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione. One common method is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its anti-inflammatory, anticancer, and antidiabetic properties. It acts on various molecular targets, including enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases.
Pathways Involved: The compound can inhibit enzyme activity, modulate receptor function, and interfere with signal transduction pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)isonicotinohydrazone: Shares the 4-methoxybenzylidene group but differs in the core structure.
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar in having the thiazolidine ring but with different substituents
Uniqueness
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of the thiazolidine-2,4-dione core and the 4-methoxybenzylidene group, which imparts distinct pharmacological properties and reactivity compared to other similar compounds.
Biological Activity
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as SKLB010, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound belongs to the thiazolidinedione class, which is known for various therapeutic applications, including anticancer, hepatoprotective, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Chemical Structure (Note: Image link is illustrative)
The synthesis typically involves a Knoevenagel condensation reaction between thiazolidinedione and 4-methoxybenzaldehyde under reflux conditions. Recent studies have reported yields around 71% for this reaction .
Anticancer Activity
Recent evaluations have demonstrated that derivatives of this compound exhibit promising anticancer properties. A study assessed several derivatives against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The results indicated that compound 7f displayed IC50 values of 6.19 µM against HepG2 cells and was more potent than sorafenib and doxorubicin in certain cases .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison with Sorafenib |
|---|---|---|---|
| 7f | HepG2 | 6.19 | More potent |
| 7e | HCT116 | 5.47 | Comparable |
| 7c | MCF-7 | 7.26 | More potent |
Hepatoprotective Effects
Research has shown that SKLB010 exhibits hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver injury in rat models. The study highlighted its anti-inflammatory and antioxidative properties, which contribute to its protective role against liver damage . The mechanism involves modulation of nuclear factor-κB pathways, which are critical in inflammation and liver fibrosis.
Antidiabetic Properties
Another significant aspect of the biological activity of this compound is its potential as an antidiabetic agent. In vivo studies demonstrated that derivatives of thiazolidinediones can improve insulin sensitivity and reduce blood glucose levels in diabetic models . Molecular docking studies further support these findings by indicating favorable interactions with peroxisome proliferator-activated receptors (PPARs), which are crucial for glucose metabolism.
Anti-inflammatory Activity
The anti-inflammatory potential of SKLB010 has been investigated through various assays demonstrating its ability to inhibit pro-inflammatory cytokines. The compound has shown promise in reducing inflammation markers in both in vitro and in vivo models .
Case Studies
- Hepatoprotective Study : In a study involving rats subjected to CCl₄-induced liver injury, treatment with SKLB010 resulted in significant reductions in liver enzymes (ALT and AST), indicating improved liver function compared to untreated controls .
- Anticancer Evaluation : A series of experiments on HepG2 cells revealed that compound 7f not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Q & A
Basic Synthesis and Optimization
Q: What are the critical steps for synthesizing 5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized? A: The synthesis typically involves a Knoevenagel condensation between 4-methoxybenzaldehyde and thiazolidine-2,4-dione (TZD) under acidic conditions. Key steps include:
- Step 1: Activation of the aldehyde group via protonation to enhance electrophilicity.
- Step 2: Cyclocondensation with TZD in a solvent like acetic acid or ethanol at reflux (70–90°C) for 6–12 hours .
- Optimization: Adjusting molar ratios (1:1.2 aldehyde:TZD), using anhydrous conditions to minimize hydrolysis, and employing catalysts like piperidine or ammonium acetate to accelerate the reaction. Monitor purity via TLC (eluent: ethyl acetate/hexane, 3:7) .
Advanced Structural Characterization
Q: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound? A: Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:
- NMR: Compare and spectra with computed DFT models (e.g., B3LYP/6-31G* level) to validate chemical shifts. For example, the methoxy proton typically resonates at δ 3.8–3.9 ppm, while the benzylidene protons appear as a singlet at δ 7.2–7.5 ppm .
- IR: Confirm the carbonyl stretch (C=O) at ~1740 cm and thiazolidinedione ring vibrations at 1250–1350 cm. Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 235.03 .
Biological Activity Profiling
Q: What experimental designs are recommended for evaluating the antimicrobial activity of this compound? A: Use a two-tier approach:
- Tier 1 (In vitro): Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth and measure MIC (minimum inhibitory concentration) after 24 hours .
- Tier 2 (Mechanistic): Assess membrane disruption via fluorescence assays (propidium iodide uptake) or target enzymes like dihydrofolate reductase (DHFR) using enzyme inhibition kits .
Computational Modeling for Reactivity Prediction
Q: How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions? A: Employ density functional theory (DFT) to calculate Fukui indices for electrophilic () and nucleophilic () sites. For example:
- The benzylidene carbon exhibits high values (~0.15), making it susceptible to nucleophilic attack.
- Solvent effects (e.g., polar aprotic DMF) can be modeled using the SMD continuum solvation model. Validate predictions with experimental kinetic studies (e.g., reaction with amines at 25–60°C) .
Crystallographic Data Interpretation
Q: What crystallographic parameters are critical for confirming the Z/E configuration of the benzylidene moiety? A: Single-crystal X-ray diffraction (SCXRD) is essential. Key parameters include:
- Torsion angle: The C5-C6-C7-O1 torsion angle for the Z-isomer should be <10°, while the E-isomer exceeds 170° .
- Packing analysis: Hydrogen bonding between the thiazolidinedione carbonyl and adjacent methoxy groups stabilizes the Z-configuration (e.g., O···H distances ~2.1 Å) .
Handling Contradictions in Biological Data
Q: How should researchers address inconsistent cytotoxicity results across cell lines? A: Potential causes include cell-specific uptake or metabolic activation. Mitigation strategies:
- Pharmacokinetic profiling: Measure intracellular concentrations via LC-MS/MS.
- Metabolite screening: Incubate the compound with liver microsomes (human/rat) to identify active metabolites.
- Pathway analysis: Use RNA sequencing to compare gene expression profiles in sensitive vs. resistant cell lines .
Safety and Handling Protocols
Q: What safety measures are critical during large-scale synthesis? A: Key protocols include:
- Ventilation: Use fume hoods with >100 ft/min face velocity to manage acetic acid fumes.
- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats.
- Waste disposal: Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
Advanced Reaction Mechanisms
Q: What mechanistic insights explain the compound’s susceptibility to photooxidation? A: The conjugated benzylidene-thiazolidinedione system absorbs UV-Vis light (λ_max ~320 nm), generating singlet oxygen () via energy transfer. This initiates:
- Pathway 1: Oxidation of the exocyclic double bond to form a diketone derivative.
- Pathway 2: Ring-opening via cleavage of the C-S bond, confirmed by LC-MS detection of sulfonic acid byproducts .
Data-Driven Experimental Design
Q: How can factorial design optimize reaction yields? A: Apply a 2 factorial design varying:
- Factors: Temperature (60°C vs. 80°C), catalyst loading (0.5 vs. 1.0 mol%), and solvent (ethanol vs. DMF).
- Response: Yield (%) measured by HPLC.
- Analysis: Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy increases yield by 15%) .
Cross-Disciplinary Applications
Q: How can this compound be integrated into materials science research? A: Its planar structure and π-conjugation make it suitable for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
